molecular formula C20H28ClNO4 B5307057 2-(3,4-dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride

2-(3,4-dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B5307057
M. Wt: 381.9 g/mol
InChI Key: GOUFAAODVGCXDK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride is an organic compound that belongs to the class of phenethylamines. It is structurally characterized by the presence of two methoxy groups on the phenyl ring and an ethanamine backbone. This compound is often used in research and forensic applications due to its ability to inhibit the deamination of tyramine and tryptamine by rat brain monoamine oxidase .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4.ClH/c1-5-25-20-16(7-6-8-18(20)23-3)14-21-12-11-15-9-10-17(22-2)19(13-15)24-4;/h6-10,13,21H,5,11-12,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUFAAODVGCXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCCC2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride typically involves a multi-step process. One common method includes the substitution reaction between phenol and 2-bromoethylamine in the presence of sodium hydroxide, followed by conversion to the hydrochloride salt using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting the deamination of tyramine and tryptamine by monoamine oxidase. This inhibition prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. The molecular targets include monoamine oxidase enzymes, and the pathways involved are related to neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase distinguishes it from other phenethylamines .

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